(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride
Description
The compound "(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride" is a quaternary ammonium salt featuring a cyclohexyl backbone substituted with methyl and isopropyl groups, linked to a pyridinium moiety via a carbamoyl amino bridge. Its dichloride counterions stabilize the cationic charge. For instance, the synthesis of substituted benzylidene-thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b, and 12 in ) involves similar condensation and cyclization steps, which may parallel the synthetic pathways for the target compound .
Properties
CAS No. |
15407-90-6 |
|---|---|
Molecular Formula |
C16H27Cl2N3O |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-11(2)14-5-4-12(3)15(10-14)18-19-16(20)13-6-8-17-9-7-13;;/h6-9,11-12,14-15,18H,4-5,10H2,1-3H3,(H,19,20);2*1H |
InChI Key |
SGGVCDUPVSHSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1[NH2+]NC(=O)C2=CC=[NH+]C=C2)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride typically involves multiple steps:
Formation of the Cyclohexyl Derivative: The initial step involves the alkylation of cyclohexanone with methyl and isopropyl groups under basic conditions.
Formation of the Pyridinium Derivative: The pyridinium ring is synthesized separately through the reaction of pyridine with a suitable carbonyl compound.
Coupling Reaction: The cyclohexyl and pyridinium derivatives are then coupled through a carbonylamino linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Dichloride Salt: The final step involves the addition of hydrochloric acid to form the dichloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonylamino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The target compound shares functional group similarities with azanium (ammonium) and pyridinium-containing systems. For example:
- Compound 11a (): A thiazolo-pyrimidine derivative with a substituted benzylidene group.
- Compound 12 (): A pyrimido-quinazoline system with a nitrile group. Its use of thiouracil and anthranilic acid in cyclization highlights strategies for constructing fused heterocycles, which may inform the target compound’s synthesis .
Dichloride Salts of Ammonium Derivatives
Dichloride counterions are common in stabilizing cationic species. For example:
- Dichlorido-zinc complexes (): Although metalloorganic, these structures demonstrate hydrogen-bonding interactions between NH groups and chloride ions, a feature likely relevant to the target compound’s solid-state packing .
- Cyanazine (): A triazine herbicide with a dichlorophenyl group.
Physicochemical and Computational Analysis
Spectroscopic Characterization
The IR and NMR data for compounds 11a and 11b () provide benchmarks for analyzing the target compound’s functional groups. For instance:
- IR peaks near 2,200 cm⁻¹ (C≡N stretch) and 3,400 cm⁻¹ (NH stretches) are indicative of nitriles and amines, respectively .
- ¹³C NMR shifts between 14–170 ppm () could help assign the cyclohexyl and pyridinium carbons in the target compound .
Crystallographic and Topological Insights
Software tools like SHELX () and ORTEP-3 () are critical for resolving crystal structures. For example:
- SHELXL (): Widely used for refining small-molecule structures, it could model the dichloride counterions and hydrogen-bonding networks .
Data Tables
Table 1: Key Properties of Analogous Compounds
Table 2: Software for Structural Analysis
Q & A
Q. What statistical approaches validate the significance of antioxidant capacity assays (e.g., DPPH or ABTS)?
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